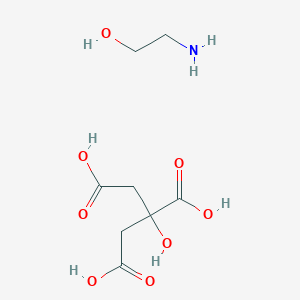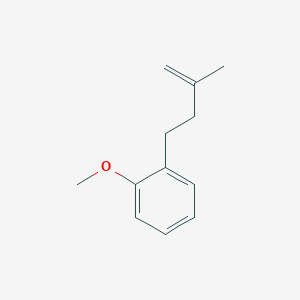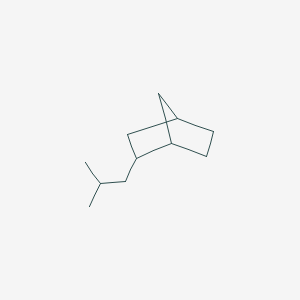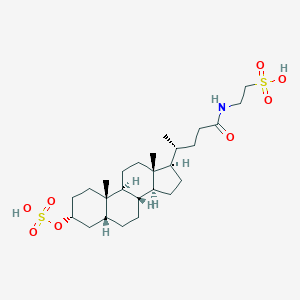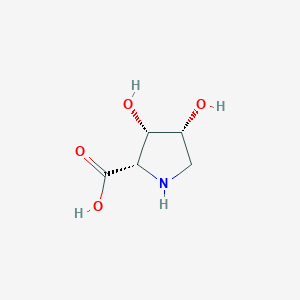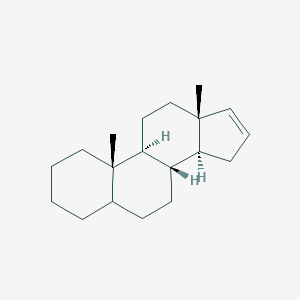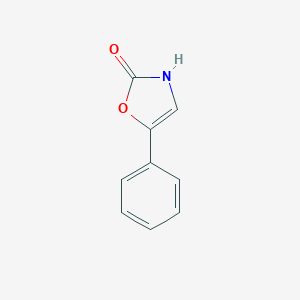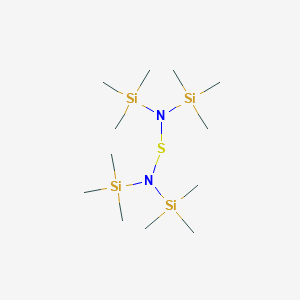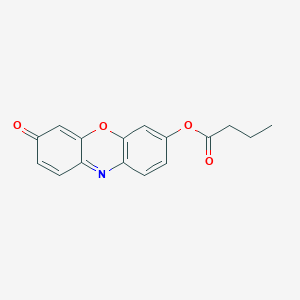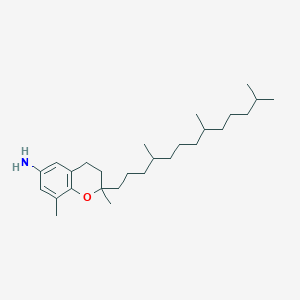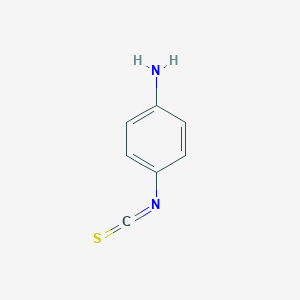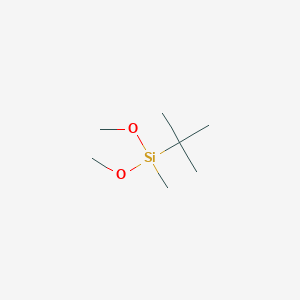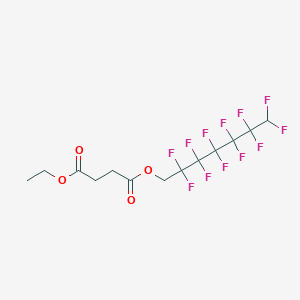
m-Carborane
Vue d'ensemble
Description
m-Carborane is a unique type of molecule that belongs to the carboranes family, which are compounds consisting of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. These molecules are known for their three-dimensional geometric configurations and have been increasingly recognized for their utility across various fields, including organic synthesis, medicine, nanomaterials, and catalysis .
Synthesis Analysis
The synthesis of m-Carborane and its derivatives often involves the formation of metal-carbon bonds, where the carbon is hypervalent, as seen in metal-carboryne complexes . These complexes are synthesized to activate the otherwise inert metal-carboranyl bonds, overcoming steric hindrances and enabling further functionalization. For instance, the use of transition metals like nickel and palladium has been shown to catalyze the formation of benzocarboranes through cycloaddition reactions . Additionally, the synthesis of m-carborane-based chiral NBN pincer-metal complexes involves the formation of oxazoline rings, which are then used to create stable metal complexes with potential applications in asymmetric catalysis .
Molecular Structure Analysis
The molecular structure of m-Carborane is characterized by a cage-like arrangement, which imparts significant thermal and chemical stability to the molecule. The bonding interaction in metal-carboryne complexes, for example, is described as a resonance hybrid of sigma and pi bonds, similar to metal-benzyne complexes . The structure of m-carborane-based polymers, such as those with a siloxane backbone, demonstrates the ability to form high molecular weight materials with extended π-conjugation, which can be attributed to the wide-angle structure of the m-carborane monomer .
Chemical Reactions Analysis
m-Carborane and its derivatives participate in a variety of chemical reactions, often facilitated by transition metals. For example, nickel-carboryne complexes can undergo regioselective cycloaddition reactions with alkynes to form benzocarboranes, and palladium/nickel co-catalyzed reactions lead to C,B-substituted benzocarboranes . The reactivity of m-carborane-based pincer complexes with palladium has also been explored, resulting in unique Pd-B bonds chelated by thio- or selenoether ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of m-carborane are remarkable, with high thermal stability being a standout feature. For instance, poly(m-carborane-siloxane) elastomers exhibit enhanced thermal stability compared to conventional polysiloxanes, maintaining the integrity of the m-carborane cage up to 580°C . The luminescent properties of m-carborane-based π-conjugated polymers are also noteworthy, with intense blue emission observed in the solution state . Additionally, m-carborane-containing materials, such as benzocyclobutene resins with a siloxane backbone, display high thermal stability and shape-memory properties, making them suitable for aerospace applications .
Applications De Recherche Scientifique
Transition Metal-Mediated Functionalization
- m-Carborane has been utilized in the functionalization of carboranes using transition metals. This approach addresses the challenge of derivatizing carboranes due to their unique structures, expanding their application in synthetic chemistry (Xie, 2014).
Inorganic and Medicinal Chemistry
- The bioinorganic and medicinal chemistry of carboranes has diversified, now extending into drug discovery and molecular imaging. This involves the exploration of carboranes' unique properties for various medicinally-oriented research (Armstrong & Valliant, 2007).
Gene Expression Impact in Glioblastoma Cells
- m-Carborane compounds have shown significant effects on gene expression profiles in U87 glioblastoma cells. This reveals their potential impact on cellular processes beyond their use in therapies like BNCT (He, Chittur, & Musah, 2018).
Applications in Chemist's Toolbox
- Carboranes are increasingly being used in various technologies like organic synthesis, radionuclide handling, drug design, nanomaterials, and catalysis. Their unique attributes make them valuable in both laboratory and industrial applications (Grimes, 2015).
Emerging Applications in Medicinal Chemistry
- m-Carboranes are emerging as vital components in medicinal chemistry, especially for challenging therapeutic substrates. Their hydrophobic clusters offer new avenues for research in drug design (Stockmann et al., 2019).
Optoelectronic Properties
- m-Carborane has been noted to affect the luminescent properties of semiconducting polymers, demonstrating potential in polymer light-emitting diodes and transistors. This usage signifies its role in electronic polymer applications (Davis, Peterson, & Carter, 2012).
Exploration in Drug Discovery
- Carboranes have unique pharmacophores in biologically active compounds, contributing significantly to drug discovery efforts, especially in targeting specific diseases (Issa, Kassiou, & Rendina, 2011).
Controlled Functionalization
- Recent advancements in transition metal-catalyzed vertex-specific BH functionalization of carboranes have been significant, enhancing their utility as functional building blocks in various scientific fields (Quan & Xie, 2019).
Antidepressant Activity
- A novel P2X7 receptor antagonist based on m-Carborane has shown promising results for treating depression, indicating a potential CNS activity modification capability (Wilkinson et al., 2014).
Cancer Drug Development
- The inclusion of carboranes in cancer drug development has shown to increase the binding affinity, potency, and bioavailability of agents, making them valuable in the treatment of various cancer types (Mason, Mason, & Lee, 2019).
Safety And Hazards
Orientations Futures
M-Carborane has potential beneficial applications in drug design . It is still an emerging class of compounds with potential beneficial applications in drug design . These highly hydrophobic clusters are potential “new keys for old locks” which open up an exciting field of research for well-known, but challenging important therapeutic substrates .
Propriétés
InChI |
InChI=1S/C2H2B10/c3-1-4-2(3)6-8-10-12-11-9-7-5-1/h1-2H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJUVSLJRLZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C([B]2)[B][B][B]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2B10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Carborane | |
CAS RN |
16986-24-6 | |
| Record name | 1,7-Dicarbadodecaborane(12) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-dicarbadodecaborane(12) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



